molecular formula C12H10N4O3S B2935117 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872689-05-9

2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No.: B2935117
CAS No.: 872689-05-9
M. Wt: 290.3
InChI Key: INGVEQJYYBHIIJ-UHFFFAOYSA-N
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Description

2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.3. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

  • Glutaminase Inhibitors : Analogues similar to the queried compound have been evaluated for their potential as glutaminase inhibitors, showing promise in attenuating the growth of certain cancer cells in vitro and in mouse models. This suggests a potential for research into cancer treatment strategies (Shukla et al., 2012).

  • Antimicrobial Agents : A series of pyridines and pyridine-based sulfa-drugs have been reported to exhibit significant antimicrobial activities, hinting at potential applications in developing new antimicrobial agents (El‐Sayed et al., 2017).

  • Anti-inflammatory and Analgesic Activities : Some thiophene, imidazole, and pyridine derivatives have been synthesized, demonstrating good anti-inflammatory and analgesic activities. This indicates their potential in the development of new drugs for treating pain and inflammation (Sondhi et al., 2008).

Materials Science

  • High Refractive Index Polyimides : Research into thiophenyl-substituted benzidines has led to the synthesis of transparent polyimides with high refractive indices and small birefringences, suggesting applications in optoelectronics and advanced materials (Tapaswi et al., 2015).

Chemical Biology

  • Molecular Imaging : Compounds with structures related to the queried compound have been explored as chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems, indicating potential applications in biomedical research and diagnostics (Lin et al., 2015).

Mechanism of Action

Properties

IUPAC Name

2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c13-11(17)7-20-12-5-4-10(14-15-12)8-2-1-3-9(6-8)16(18)19/h1-6H,7H2,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGVEQJYYBHIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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